molecular formula C12H11ClN2 B14116550 7-Chloro-1,2,3,4-tetrahydrophenazine CAS No. 6940-10-9

7-Chloro-1,2,3,4-tetrahydrophenazine

Cat. No.: B14116550
CAS No.: 6940-10-9
M. Wt: 218.68 g/mol
InChI Key: FEPWFRWBKRUING-UHFFFAOYSA-N
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Description

Overview of Tetrahydrophenazine Core Structures and Analogues

The foundational structure of the compounds under discussion is phenazine (B1670421), an aromatic heterocyclic compound consisting of a pyrazine (B50134) ring fused to two benzene (B151609) rings. nih.govmdpi.com Tetrahydrophenazines are a class of phenazine derivatives in which one of the benzene rings is partially saturated, resulting in a 1,2,3,4-tetrahydrophenazine (B181566) core. nih.gov This structural modification imparts a degree of conformational flexibility not present in the fully aromatic parent compound.

The tetrahydrophenazine scaffold serves as a versatile platform for the synthesis of a wide array of analogues. Functionalization can be achieved at various positions on both the aromatic and the saturated rings, leading to a diverse library of compounds with tailored electronic and steric properties. These modifications are crucial for modulating the biological activity and physicochemical characteristics of the resulting molecules.

Significance of Halogenation in Heterocyclic Chemistry

The introduction of halogen atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. sigmaaldrich.combyjus.com Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity for biological targets. nbinno.com Chlorine, in particular, is a common substituent in many approved pharmaceutical agents. nih.gov

The presence of a chlorine atom on the phenazine core, as in 7-Chloro-1,2,3,4-tetrahydrophenazine, can significantly alter its electronic properties. The electron-withdrawing nature of chlorine can impact the reactivity of the heterocyclic system and its ability to participate in intermolecular interactions, such as hydrogen bonding and π-stacking. nbinno.com

Research Trajectories within the Phenazine Chemical Space

The phenazine chemical space is rich and varied, with over 150 naturally occurring phenazines and more than 6,000 synthetic derivatives having been identified and studied. researchgate.net These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. mdpi.comtaylorandfrancis.com

Historically, research in this area was driven by the discovery of phenazine-based natural products produced by microorganisms. researchgate.net Contemporary research has expanded to include the rational design and synthesis of novel phenazine analogues with specific therapeutic or material science applications. For instance, halogenated phenazines have been developed for their potent antibacterial and biofilm-eradicating activities. mdpi.com

Scope and Focus of Academic Inquiry into this compound

Academic research on this compound has primarily centered on its synthesis and structural elucidation. The development of efficient synthetic methodologies to access this specific isomer is a key area of investigation. Various synthetic strategies for chloro-substituted quinolines and related heterocyclic systems have been reported, providing a foundation for the synthesis of this compound. mdpi.comdurham.ac.uk

Spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, are essential tools for the unambiguous characterization of the compound. While detailed spectroscopic data for the closely related 7-chloro-1,2,3,4-tetrahydroquinoline (B1367343) and its hydrochloride salt are available, specific data for this compound would be crucial for its definitive identification. chemicalbook.comchemicalbook.com The structural characterization of similar compounds, such as 7,8-dichloro-1,2,3,4-tetrahydrophenazine, further informs the understanding of this class of molecules. researchgate.net

The exploration of the chemical reactivity and potential applications of this compound remains an active area of research. Its utility as a building block in the synthesis of more complex molecules is of particular interest to synthetic chemists.

Data on Related Chloro-Substituted Heterocyclic Compounds

To provide context for the properties of this compound, the following table summarizes key information for related chloro-substituted tetrahydroquinoline and tetrahydroisoquinoline derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
7-Chloro-1,2,3,4-tetrahydroquinoline90562-35-9C₉H₁₀ClN167.63
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride90562-34-8C₉H₁₁Cl₂N204.10
7-Chloro-1,2,3,4-tetrahydroisoquinoline82771-60-6C₉H₁₀ClN167.63
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride73075-45-3C₉H₁₁Cl₂N204.10
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one160129-45-3C₁₀H₁₀ClNO195.64

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6940-10-9

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydrophenazine

InChI

InChI=1S/C12H11ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h5-7H,1-4H2

InChI Key

FEPWFRWBKRUING-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)N=C2C1

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 1,2,3,4 Tetrahydrophenazine and Its Derivatives

Conventional Synthetic Routes to Chlorinated Tetrahydrophenazines

Conventional approaches to synthesizing 7-Chloro-1,2,3,4-tetrahydrophenazine rely on well-established, multi-step procedures that provide reliable access to the target molecule. These methods prioritize precursor availability and reaction robustness.

The foundational strategy for constructing the this compound molecule involves the reaction of two key precursors: 4-chloro-1,2-phenylenediamine and cyclohexane-1,2-dione.

4-chloro-1,2-phenylenediamine: This aromatic diamine is the source of the chlorinated benzene (B151609) ring portion of the final product. Its synthesis typically begins with the nitration of a chlorobenzene (B131634) derivative, followed by the reduction of the nitro groups. Common starting materials include 5-chloro-2-nitroaniline (B48662) or 4-chloro-2-nitroaniline (B28928). chemicalbook.com The reduction of the corresponding dinitrobenzene precursors, such as 4-chloro-1,3-dinitrobenzene, using reagents like iron or zinc in acidic media, is also a viable method. nih.gov

Cyclohexane-1,2-dione: This cyclic diketone provides the saturated, six-membered ring that becomes the tetrahydropyrazine (B3061110) portion of the molecule. A prevalent laboratory-scale synthesis involves the oxidation of cyclohexanone (B45756) using selenium dioxide. orgsyn.orgwikipedia.org Alternative methods include the oxidation of cyclohexene (B86901) or the hydrolysis of 2,6-dibromocyclohexanone. orgsyn.orggoogle.com The dione (B5365651) exists in equilibrium with its more stable enol tautomer. wikipedia.org

Table 1: Key Precursors and Their Synthesis

Precursor Structure Common Synthetic Method(s)
4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Reduction of 4-chloro-2-nitroaniline or 5-chloro-2-nitroaniline. chemicalbook.com
Cyclohexane-1,2-dione cyclohexane-1,2-dione Oxidation of cyclohexanone with selenium dioxide. orgsyn.orgwikipedia.org

The core tetrahydrophenazine structure is formed via a condensation reaction between the two amine groups of 4-chloro-1,2-phenylenediamine and the two ketone groups of cyclohexane-1,2-dione. wikipedia.org This reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration steps, leading to the formation of the dihydropyrazine (B8608421) ring. The result is the fusion of the chlorinated benzene ring and the cyclohexane (B81311) ring system into the final tricyclic structure of this compound.

Achieving the specific C-7 chlorination is a critical challenge governed by the principles of regioselectivity. Two primary strategies are employed:

Pre-functionalized Precursor Strategy: The most straightforward and common method involves using 4-chloro-1,2-phenylenediamine as the starting material. In this approach, the position of the chlorine atom is predetermined before the cyclization reaction. The numbering of the final phenazine (B1670421) ring system dictates that the chlorine atom at position 4 of the diamine precursor will be located at the C-7 position of the resulting this compound. This method offers unambiguous regiochemical control.

Post-cyclization Halogenation: An alternative involves the direct halogenation of the parent 1,2,3,4-tetrahydrophenazine (B181566) molecule. This reaction is an electrophilic aromatic substitution on the benzene ring. The regioselectivity is controlled by the directing effects of the fused pyrazine (B50134) ring. While less common for this specific compound, general principles of C-H bond halogenation in heterocyclic systems suggest that directing groups can be employed to achieve high regioselectivity. rsc.org Metal-free protocols using reagents like trihaloisocyanuric acid have been shown to be effective for the regioselective halogenation of related heterocyclic systems like quinolines. rsc.orgresearchgate.net

Table 2: Comparison of Halogenation Strategies

Strategy Description Advantages Disadvantages
Pre-functionalized Precursor Use of 4-chloro-1,2-phenylenediamine in the condensation reaction. Unambiguous regiochemical control; straightforward. Dependent on the availability of the chlorinated precursor.
Post-cyclization Halogenation Direct chlorination of 1,2,3,4-tetrahydrophenazine. Potentially shorter route if the parent heterocycle is readily available. Risk of forming multiple isomers; requires careful control of reaction conditions to ensure C-7 selectivity. rsc.org

Reaction Conditions: Adjusting temperature, reaction time, and catalyst concentration for both precursor synthesis and the final cyclization step.

Purification Techniques: Employing efficient purification methods, such as recrystallization or column chromatography, to isolate the desired product with high purity, thereby maximizing the isolated yield.

Process Integration: In some cases, multi-step sequences can be performed in a continuous flow setup, which can improve yields and reduce reaction times compared to traditional batch processing. nih.gov

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles are being applied to the synthesis of heterocyclic compounds like this compound. jocpr.comfirp-ula.org

Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more efficient substances, thereby reducing waste and energy consumption. jocpr.comjetir.org

One-Pot Procedures: Advanced synthetic design can telescope multiple reaction steps into a single "one-pot" process. nih.govnih.gov This strategy minimizes the use of solvents for intermediate work-up and purification, reduces material loss, and saves time and energy.

Greener Solvents: A key principle of green chemistry is the use of safer solvents. jocpr.comnih.gov Efforts in synthetic chemistry focus on replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. jocpr.com

Table 3: Application of Green Chemistry Principles

Principle Application in Synthesis Potential Benefits
Catalysis Use of reusable acid or metal catalysts for the cyclization step. jetir.org Reduced waste, lower energy requirements, increased reaction rates.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the final product. Minimization of byproducts and chemical waste. nih.gov
Safer Solvents Replacing traditional organic solvents with water, bio-based solvents, or supercritical CO2. jocpr.com Reduced environmental impact and improved process safety.
Process Intensification Employing one-pot nih.gov or continuous flow nih.gov systems. Increased efficiency, better process control, reduced solvent usage and waste.

Electrochemical Synthesis and Reduction Pathways

Electrochemical methods offer a powerful, reagent-free approach to synthesizing complex molecules and studying their redox behavior. While specific electrochemical data for this compound is not extensively documented, the principles can be inferred from related N-heterocyclic systems.

Electrosynthesis can be envisioned as a potential route for the cyclization step in forming the tetrahydrophenazine ring. Oxidative coupling of suitably substituted diamine precursors on an anode could facilitate the N-N bond formation or the final ring closure. The precise control of electrode potential is crucial in such transformations to avoid side reactions and maximize yield.

The reduction pathways are also of significant interest. Cyclic voltammetry studies on analogous aromatic and heterocyclic compounds are used to determine reduction potentials and understand the stability of radical intermediates. The chloro-substituent on the aromatic ring and the dihydropyrazine moiety would influence the electron-accepting properties of the molecule. Electrochemical reduction could potentially lead to further saturation of the heterocyclic ring or dehalogenation, depending on the applied potential and the electrolytic medium.

Microwave-Assisted and Solvent-Free Reaction Conditions

In recent years, microwave-assisted synthesis has become a cornerstone of green chemistry, prized for its ability to dramatically reduce reaction times, improve yields, and often enable reactions under solvent-free conditions. These techniques are highly applicable to the synthesis of heterocyclic scaffolds like tetrahydrophenazine.

The condensation reaction between a substituted cyclohexane-1,2-dione and 4-chloro-1,2-phenylenediamine, the key step in forming the this compound core, is a prime candidate for microwave irradiation. Conventional heating for such reactions can require several hours, whereas microwave-assisted protocols can often be completed in minutes.

Solvent-free, or solid-state, reaction conditions represent a further step in sustainable synthesis. This often involves grinding the reactants together, sometimes with a solid catalyst or support, and heating. For the synthesis of the target compound, mixing the diamine and dione precursors with a catalytic amount of a solid acid (e.g., p-toluenesulfonic acid) and heating could provide a high-yield, environmentally benign route that minimizes solvent waste and simplifies product purification. The table below illustrates typical improvements seen when applying microwave heating to heterocyclic synthesis, which would be expected for tetrahydrophenazine synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Heterocyclic Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield Improvement
Condensation8-24 hours5-20 minutesOften significant
Cycloaddition12-48 hours10-30 minutesModerate to significant
Cross-Coupling6-18 hours15-60 minutesOften significant

Chemo- and Biocatalytic Syntheses

Catalysis offers elegant and efficient pathways for constructing complex molecules, with chemo- and biocatalysis providing complementary tools for achieving high selectivity and yield.

Chemo-catalysis: Transition-metal catalysts are widely used for the synthesis of N-heterocycles. For instance, palladium- or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be employed to construct the precursors to the tetrahydrophenazine system. A retrosynthetic approach might involve coupling a dichlorinated benzene derivative with a protected aminocyclohexene derivative, followed by deprotection and intramolecular cyclization.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering unparalleled stereoselectivity under mild, aqueous conditions. nih.gov While a direct enzymatic synthesis of this compound is not reported, biocatalytic methods are highly relevant for producing chiral precursors. For example, enzymes such as lipases or ketone reductases could be used for the asymmetric synthesis of a chiral aminocyclohexanol, which could then be converted into a chiral precursor for the final cyclization, leading to an enantiomerically enriched tetrahydrophenazine product.

Derivatization and Functionalization Strategies of the this compound Scaffold

Modifications at Nitrogen Atoms

The two nitrogen atoms within the tetrahydrophenazine core are key sites for derivatization, allowing for the modulation of the molecule's electronic and steric properties. Standard N-alkylation or N-acylation reactions can be employed.

N-alkylation is typically achieved by treating the parent heterocycle with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net The choice of base and solvent can influence the reaction's outcome, particularly the regioselectivity between the two nitrogen atoms if they are electronically distinct. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective for deprotonating the N-H group, creating a nucleophilic anion that readily attacks the electrophilic alkylating agent. beilstein-journals.orgjuniperpublishers.com Phase-transfer catalysis is another effective method for alkylating such N-H bonds. researchgate.net

N-acylation can be performed using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. These reactions introduce carbonyl functionalities, which can serve as handles for further synthetic transformations.

Table 2: Conditions for N-Alkylation of Heterocyclic Scaffolds

BaseSolventAlkylating AgentTypical Temperature
NaHTHF / DMFAlkyl Halide (R-X)0 °C to RT
K₂CO₃DMF / AcetonitrileAlkyl Halide (R-X)RT to Reflux
Cs₂CO₃DMFAlkyl Halide (R-X)RT to 80 °C

Substitutions on the Aromatic and Tetrahydro Rings

Further functionalization can be achieved on both the chlorinated aromatic ring and the saturated tetrahydro ring.

Aromatic Ring: The existing chloro- and amino- groups on the benzene ring act as ortho-, para-directing groups for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The positions available for substitution would be dictated by the combined directing effects of these groups and steric hindrance. Conversely, nucleophilic aromatic substitution could potentially replace the existing chloro group, particularly if activated by a strongly electron-withdrawing group elsewhere on the ring.

Tetrahydro Ring: The saturated portion of the molecule offers different opportunities for functionalization. The allylic positions adjacent to the aromatic ring are potential sites for radical substitution. Oxidation of the ring could lead to the introduction of carbonyl or hydroxyl groups, or even aromatization to the corresponding phenazine, depending on the strength and type of oxidizing agent used.

Synthesis of Chiral this compound Analogues

The creation of single-enantiomer compounds is critical in medicinal chemistry, as different enantiomers can have vastly different biological activities. rsc.org There are three primary strategies for obtaining chiral analogues of this compound.

Asymmetric Synthesis: This involves building the chiral molecule from achiral starting materials using a chiral catalyst, reagent, or auxiliary. nih.gov For instance, the asymmetric hydrogenation or asymmetric transfer hydrogenation of a corresponding dehydro-precursor (a dihydrophenazine) using a chiral transition-metal catalyst (e.g., based on Ruthenium or Iridium) could install the stereocenters in the tetrahydro ring with high enantioselectivity. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes. A chiral building block, such as an enantiopure aminocyclohexane derivative, could be incorporated into the synthesis to ensure the final product is also enantiopure.

Chiral Resolution: This method involves synthesizing the compound as a racemic mixture and then separating the two enantiomers. wikipedia.org A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. wikipedia.orgpharmtech.com The resulting diastereomers often have different solubilities, allowing one to be crystallized preferentially. After separation, the resolving agent is removed to yield the pure enantiomer. An alternative is chiral chromatography, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate. nih.gov

Chemical Reactivity and Transformation Studies of 7 Chloro 1,2,3,4 Tetrahydrophenazine

Oxidation-Reduction Chemistry of the Tetrahydrophenazine System

The redox behavior of the tetrahydrophenazine system is central to its chemical character. Like other phenazine (B1670421) derivatives, it can undergo electron transfer reactions. The partially saturated ring in 7-chloro-1,2,3,4-tetrahydrophenazine means it exists in a reduced state compared to its fully aromatic phenazine counterpart.

The core transformation is the oxidation of the dihydrophenazine moiety to an aromatic phenazinium dication. acs.org This process involves a two-electron oxidation and results in a significant conformational change, planarizing the ring system to achieve aromaticity. acs.org This oxidation can be reversible and is associated with a distinct color change (electrochromism). acs.org

The redox potential of this system is modulated by the substituents on the aromatic ring. The presence of the chlorine atom at the 7-position, an electron-withdrawing group, is expected to increase the redox potential, making the compound easier to reduce and harder to oxidize compared to the unsubstituted tetrahydrophenazine. This principle is well-established in phenazine chemistry, where electron-withdrawing groups stabilize the frontier molecular orbital energy levels, thus elevating their redox potential.

Phenazines are known to act as electron shuttles in biological and environmental systems, a function rooted in their redox properties. nih.govresearchgate.net Their reduction potentials are often low enough to make redox reactions with electron acceptors like Fe(III) thermodynamically favorable. nih.gov The specific redox potential of this compound would determine its efficacy in such processes.

Table 1: Factors Influencing the Redox Potential of Phenazine Systems

Factor Influence on Redox Potential (E¹/²) Rationale
Electron-Withdrawing Groups (e.g., -Cl) Increases E¹/² Stabilizes the LUMO, making reduction more favorable.
Electron-Donating Groups (e.g., -OH, -OCH₃) Decreases E¹/² Destabilizes the LUMO, making reduction less favorable.
Aromaticity Increases E¹/² The fully aromatic phenazine is more readily reduced than the tetrahydrophenazine precursor.

| pH of Medium | Varies | In aqueous media, redox reactions can be coupled with proton transfer (e.g., 2e⁻/2H⁺ reduction), making the potential pH-dependent. mdpi.com |

Nucleophilic and Electrophilic Substitution Reactions on this compound

The presence of a chloro-substituted aromatic ring and nitrogen heteroatoms makes the molecule susceptible to both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzene (B151609) ring is a potential leaving group for nucleophilic aromatic substitution. However, for an SNAr reaction to proceed, the ring must be sufficiently electron-deficient, typically requiring activation by strong electron-withdrawing groups. In this molecule, the pyrazine (B50134) ring system acts as a deactivating group on the benzene moiety, making direct SNAr at the C7 position challenging under standard conditions. In related chloro-substituted nitrogen heterocycles like 4-chloroquinolines, SNAr is a common and regioselective reaction, but the reactivity is highly dependent on the position of the chlorine relative to the nitrogen atoms.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. youtube.comyoutube.com The mechanism proceeds via the formation of a cationic intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Ring-Opening and Rearrangement Pathways

While the phenazine core is generally stable, ring-opening and rearrangement reactions can occur under specific conditions, particularly with related heterocyclic systems.

Ring-Opening: In other nitrogen heterocycles, such as 1,3,5-triazines, the ring can be opened by the action of various nucleophiles. researchgate.net A similar pathway could be envisioned for the tetrahydrophenazine ring under harsh nucleophilic or reductive conditions, although this is not a commonly reported reaction for this specific system. Enzymatic degradation of phenazines in microorganisms involves ring-hydroxylating dioxygenases that lead to cleavage of the aromatic system, suggesting that oxidative ring-opening is a viable pathway. nih.govresearchgate.net

Rearrangement: Rearrangements can be a consequence of other reactions. For instance, the dication formed upon oxidation of dihydrophenazine precursors can undergo a ring contraction in the presence of certain nucleophiles. acs.org Furthermore, studies on substituted hydroxyphenazines have shown that decomposition can occur through irreversible hydrogen rearrangement (tautomerization), leading to the formation of redox-inactive species. rsc.org While this compound lacks the hydroxyl groups for this specific tautomerization, it highlights the potential for structural rearrangements within the phenazine framework under redox cycling or other stressful conditions.

Photochemical Reactivity of this compound

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in aromatic and heterocyclic compounds. nih.gov The primary mechanism involves the absorption of a photon, which excites the molecule to a higher energy state, making it more reactive.

For this compound, two main photochemical pathways are plausible:

Photodissociation: The carbon-chlorine bond is susceptible to homolytic cleavage upon absorption of sufficient UV energy. This would generate a highly reactive aryl radical and a chlorine radical, which could then initiate a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization.

Aromatic System Decomposition: High-energy UV radiation (e.g., 254 nm) has been shown to cause the decomposition of the aromatic system in related molecules like chloroquinoline. mdpi.com This suggests that prolonged exposure to short-wavelength UV light could lead to the breakdown of the phenazine ring structure itself.

The photochemical reactivity of a drug can lead to photosensitivity reactions, classified as either phototoxic or photoallergic. nih.gov Phototoxicity results from direct cellular damage caused by reactive species generated during the photochemical reaction, while photoallergy involves the formation of a photo-antigen that elicits an immune response. nih.gov

Stability and Chemical Degradation Pathways of this compound under Defined Conditions

The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

pH and Hydrolytic Stability: The molecule is expected to be relatively stable to hydrolysis under neutral and acidic conditions. The C-Cl bond on the aromatic ring is not readily hydrolyzed. Under strongly basic conditions, degradation may be accelerated. The nitrogen atoms in the pyrazine ring can be protonated in acidic solutions, which may alter the compound's electronic properties and subsequent reactivity.

Oxidative Degradation: Phenazine structures can be susceptible to oxidation. As discussed in the redox section, the tetrahydrophenazine ring can be oxidized to the aromatic phenazine. Further oxidation, potentially involving reactive oxygen species, could lead to the formation of hydroxylated derivatives and eventual ring cleavage, similar to pathways observed in microbial degradation. nih.gov The stability of substituted phenazines is position-dependent; for example, in dihydroxyphenazines, substitution at the 2, 3, 7, and 8 positions can lead to unstable derivatives. rsc.org

Thermal Stability: Heterocyclic compounds, including tetrazine and porphyrazine derivatives, generally exhibit good thermal stability. uobaghdad.edu.iqnih.gov Decomposition, when it occurs at elevated temperatures, typically involves the fragmentation of the molecule. The thermal stability can be quantified by determining the activation energy of decomposition through methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.compharmaexcipients.com For this compound, significant thermal degradation would be expected only at temperatures well above ambient.

Table 2: Summary of Potential Degradation Pathways

Condition Potential Pathway Likely Products/Intermediates
Strong Acid Generally stable; protonation of nitrogen atoms. Protonated salt of the parent compound.
Strong Base Potential for slow degradation. Possible hydroxylation or other substitution products.
**Oxidizing Agents (e.g., H₂O₂) ** Oxidation of dihydropyrazine (B8608421) ring. 7-Chlorophenazine, hydroxylated derivatives.
UV Radiation Photodissociation of C-Cl bond, ring decomposition. Aryl radicals, dechlorinated species, fragmented rings.

| High Temperature | Thermal decomposition. | Gaseous fragments (e.g., N₂, HCl), smaller organic molecules. |

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 1,2,3,4 Tetrahydrophenazine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-Chloro-1,2,3,4-tetrahydrophenazine. It provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and the molecule's spatial arrangement.

2D NMR Techniques (COSY, HSQC, HMBC) for Proton and Carbon Assignments

A complete assignment of the ¹H and ¹³C NMR signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments. While specific spectra for this compound are not publicly available, a standard analytical approach would involve the following techniques:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the tetrahydrophenazine moiety, COSY spectra would reveal correlations between the adjacent methylene (B1212753) protons in the saturated ring (H-1 with H-2, H-2 with H-3, and H-3 with H-4).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the direct assignment of carbon atoms that bear protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework. For instance, the aromatic proton at C-6 would show HMBC correlations to carbons C-5a, C-7, and C-10a, confirming the substitution pattern on the aromatic ring.

The expected ¹H and ¹³C chemical shifts can be predicted based on the structure. The aromatic protons are expected in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the tetrahydro- ring would appear in the upfield region (δ 1.5-3.5 ppm).

Illustrative Data Table for ¹H and ¹³C NMR Assignments (Note: This table is a hypothetical representation based on known chemical shift ranges for analogous structures.)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1~25~3.0 (m, 2H)C2, C4a, C10a
2~22~1.9 (m, 2H)C1, C3
3~22~1.9 (m, 2H)C2, C4
4~25~3.0 (m, 2H)C3, C4a, C5a
4a~130--
5a~140--
6~128~7.5 (d)C5a, C7, C8, C10a
7~132--
8~125~7.3 (dd)C5a, C6, C7, C9
9~127~7.8 (d)C5a, C7, C10a
10a~142--

Conformational Analysis via NMR Spectroscopic Parameters

The partially saturated cyclohexene-like ring in the 1,2,3,4-tetrahydrophenazine (B181566) core is not planar and exists in specific conformations. Structural studies on close analogues, such as 7,8-Dichloro-1,2,3,4-tetrahydrophenazine, indicate that this ring adopts a half-chair conformation. researchgate.net

Conformational analysis can be performed using NMR by examining:

Coupling Constants (J-values): The magnitude of the coupling constants between vicinal protons (³JHH) in the saturated ring, determined from a high-resolution ¹H NMR spectrum, can provide information about the dihedral angles between them via the Karplus equation. This helps in defining the ring's puckering.

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments identify protons that are close in space, regardless of their bonding connectivity. NOE correlations between axial and equatorial protons within the saturated ring and between the aliphatic and aromatic portions of the molecule can help to establish the dominant conformation in solution.

Solid-State NMR Studies of this compound

Solid-State NMR (ssNMR) provides structural information on the compound in its crystalline or amorphous solid form. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

In a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR experiment, chemically equivalent carbons in the molecule may exhibit different chemical shifts if they are in crystallographically inequivalent positions within the crystal lattice. The number of distinct peaks in the spectrum can therefore indicate the number of unique molecules in the asymmetric unit of the crystal. For pharmaceutical applications, ssNMR is crucial for identifying the specific solid form of an active ingredient and for detecting impurities. chemicalbook.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₂H₁₁ClN₂, Molecular Weight: 218.68 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Under electron ionization (EI), the molecular ion (M⁺˙) would be observed at m/z 218, along with a characteristic M+2 peak at m/z 220 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. The fragmentation pathways would likely involve:

Loss of a chlorine radical: [M - Cl]⁺ leading to a fragment at m/z 183.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for cyclohexene-type rings. This would involve the cleavage of the tetrahydrophenazine ring, likely leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da), resulting in a fragment at m/z 190.

Loss of hydrogen radicals: Peaks corresponding to [M - H]⁺ (m/z 217) and subsequent fragments are common.

Illustrative Data Table for Mass Spectrometry Fragmentation (Note: This table is a hypothetical representation of a plausible fragmentation pattern.)

m/z ValueProposed Fragment IdentityDescription of Loss
220[M+2]⁺˙Isotope peak due to ³⁷Cl
218[M]⁺˙ (C₁₂H₁₁³⁵ClN₂⁺˙)Molecular Ion
190[M - C₂H₄]⁺˙Loss of ethylene via RDA
183[M - Cl]⁺Loss of a chlorine radical
154[C₁₀H₆N₂]⁺˙Fragment resulting from further degradation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectra arise from the vibrations of molecular bonds, and each type of bond (e.g., C=C, C-N, C-H, C-Cl) vibrates at a characteristic frequency.

For this compound, key expected vibrational modes include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic and pyrazine (B50134) rings.

C-N stretching: Typically observed in the 1200-1350 cm⁻¹ range.

C-Cl stretching: A strong band expected in the 1000-1100 cm⁻¹ region for an aryl chloride.

Aromatic C-H out-of-plane bending: In the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene (B151609) ring.

While FT-IR and Raman are complementary techniques, a strong band in the Raman spectrum often corresponds to a weak band in the FT-IR spectrum and vice versa. For instance, the symmetric vibrations of the non-polar C=C bonds in the aromatic rings would likely produce a strong Raman signal. Detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of each vibrational mode. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) and Electronic Structure Insights

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques provide insights into the conjugated π-electron system of the phenazine (B1670421) core.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the chlorine atom (an auxochrome) and the tetrahydropyrazine (B3061110) ring will influence the position (λ_max) and intensity of these bands compared to the parent phenazine chromophore. The spectrum would likely exhibit complex bands in the UV-A (315-400 nm) and UV-B (280-315 nm) regions.

Fluorescence Spectroscopy: Many phenazine derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule can emit light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum, quantum yield, and lifetime are sensitive to the molecular structure and the local environment (e.g., solvent polarity). These properties are critical for applications in sensors, probes, and optoelectronic materials.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While the crystal structure for this compound itself is not extensively detailed in publicly accessible literature, analysis of its analogues provides significant structural information. For the related compound, 7,8-dichloro-1,2,3,4-tetrahydrophenazine, crystallographic studies have shown that the cyclohexene (B86901) ring adopts a half-chair conformation. researchgate.netusfq.edu.ecusfq.edu.ec This non-planar arrangement is a critical feature of the tetrahydrophenazine core.

A detailed structural analysis has been performed on (1R,4S)-7,8-dichloro-1,2,3,4-tetrahydro-1,11,11-trimethyl-1,4-methanophenazine, a chiral analogue synthesized from 4,5-dichloro-o-phenylenediamine and (1R)-(-)-camphorquinone. nih.govnih.gov The study revealed that this compound crystallizes in the monoclinic space group P2₁, with two independent molecules in the asymmetric unit. nih.govnih.gov The specific crystallographic data for this analogue provides a concrete example of the solid-state architecture of this class of compounds.

Interactive Table 1: Crystallographic Data for (1R,4S)-7,8-dichloro-1,2,3,4-tetrahydro-1,11,11-trimethyl-1,4-methanophenazine nih.gov

Parameter Value
Chemical Formula C₁₆H₁₆Cl₂N₂
Formula Weight (Mᵣ) 307.21
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.9741 (3)
b (Å) 13.0892 (5)
c (Å) 16.9594 (5)
β (°) 101.701 (3)
Volume (V) (ų) 1515.97 (10)
Z 4
Radiation Mo Kα

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful analytical techniques used to investigate the stereochemistry of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

A 1,2,3,4-tetrahydrophenazine core can be rendered chiral through substitution, leading to enantiomeric forms. The stereochemical characterization of such molecules is essential, and chiroptical spectroscopy is the ideal tool for this purpose. The shape and sign of the CD and ORD curves, particularly the phenomenon known as the Cotton effect, can be directly correlated to the absolute configuration of the stereocenters.

Interactive Table 2: Illustrative Data from a Hypothetical CD Spectroscopy Analysis This table illustrates the type of data that would be obtained from a CD experiment on a chiral tetrahydrophenazine analogue. The values are not based on experimental results.

TransitionWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Cotton Effect Sign
π → π~280+15,000Positive
n → π~350-4,000Negative
π → π*~240-25,000Negative

Computational and Theoretical Investigations of 7 Chloro 1,2,3,4 Tetrahydrophenazine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and three-dimensional geometry of molecules. For a compound like 7-Chloro-1,2,3,4-tetrahydrophenazine, these calculations would typically begin with geometry optimization to find the most stable conformation. This process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another valuable tool that could be employed to understand the bonding interactions within the molecule, including hyperconjugative and steric effects. This analysis provides a localized picture of the bonding and can reveal details about charge transfer interactions between different parts of the molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). This would allow for the prediction of the wavelengths of maximum absorption and the corresponding electronic transitions. The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. A good agreement between the predicted and experimental spectra would provide confidence in the accuracy of the computed molecular structure.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding the effects of its environment, such as a solvent. For this compound, MD simulations could reveal the different conformations the molecule can adopt in solution and the energetic barriers between them.

These simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. By analyzing the trajectory of the simulation, one can identify the most populated conformations and understand how the solvent molecules interact with the solute. This information is crucial for understanding the molecule's behavior in a biological or chemical system.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical methods can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and is a key concept in understanding the rate of a reaction. wikipedia.org Computational tools can be used to locate the geometry of the transition state and calculate its energy. This information can be used to determine the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers various approaches to predict the reactivity and selectivity of a molecule. For this compound, the analysis of the frontier molecular orbitals (HOMO and LUMO) can provide initial insights. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The regions of the molecule where these orbitals are localized can indicate the likely sites for electrophilic and nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and the Fukui function, can provide a more quantitative prediction of reactivity. These descriptors can help in understanding where a molecule is most likely to react and what kind of reactions it is likely to undergo.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical based on its molecular structure. If a dataset of similar phenazine (B1670421) derivatives with known properties were available, a QSPR model could be developed to predict various chemical attributes of this compound.

These attributes could include physical properties like boiling point and solubility, as well as more complex properties related to its biological activity or environmental fate. QSPR models are built by finding a mathematical relationship between the molecular descriptors (numerical representations of the molecular structure) and the property of interest.

Mechanistic Studies of 7 Chloro 1,2,3,4 Tetrahydrophenazine in Biological Systems Focus on Molecular Interactions

Enzyme Inhibition Mechanisms and Kinetic Analysis

There is currently no publicly available research detailing the enzyme inhibition mechanisms or kinetic analysis of 7-Chloro-1,2,3,4-tetrahydrophenazine. Studies that would elucidate its potential inhibitory effects on specific enzymes, determine the nature of inhibition (e.g., competitive, non-competitive, uncompetitive), and provide kinetic parameters such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) have not been reported.

Molecular Docking and Binding Affinity Predictions with Biomolecules

No molecular docking studies or binding affinity predictions for this compound with specific biomolecular targets have been published. Such computational studies are crucial for predicting the binding mode and affinity of a ligand to a protein's active or allosteric site, thereby offering insights into potential mechanisms of action.

Modulation of Cellular Pathways at a Molecular Level

Information regarding the ability of this compound to modulate specific cellular pathways at a molecular level is not available. Research that would identify its impact on signaling cascades, metabolic pathways, or other cellular processes is required to understand its biological effects.

Interaction with Nucleic Acids (DNA/RNA) and Binding Modes

There are no published studies on the interaction of this compound with DNA or RNA. The potential for this compound to act as an intercalator, groove binder, or to induce other forms of nucleic acid damage or modulation remains undetermined.

Disruption of Redox Pathways at a Molecular Level

The effect of this compound on cellular redox pathways has not been documented. Investigations into its potential to generate reactive oxygen species (ROS), interfere with antioxidant enzyme systems, or otherwise disrupt cellular redox homeostasis are needed.

Structure-Mechanistic Relationship Studies in Biorelevant Systems

Due to the absence of mechanistic data, no structure-mechanistic relationship studies for this compound in biorelevant systems have been established. Such studies would require a systematic investigation of how modifications to its chemical structure affect its biological activity and molecular interactions.

Structure Activity Relationship Sar Studies of 7 Chloro 1,2,3,4 Tetrahydrophenazine Derivatives

Influence of Substituent Effects on Chemical Reactivity and Molecular Interactions

Substituents on the 7-Chloro-1,2,3,4-tetrahydrophenazine scaffold can significantly alter its chemical reactivity and molecular interactions through a combination of electronic and steric effects. The chlorine atom at the 7-position is an electron-withdrawing group, which can influence the electron density of the aromatic ring system. This, in turn, affects the molecule's ability to participate in various chemical reactions and intermolecular interactions.

The introduction of different substituents at other positions on the tetrahydrophenazine ring can further modulate these properties. For instance, electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) can counteract the electron-withdrawing effect of the chlorine atom, potentially increasing the electron density of the aromatic system. Conversely, additional electron-withdrawing groups (EWGs) such as nitro (-NO2) or trifluoromethyl (-CF3) would further decrease the electron density. These changes in electron distribution can impact the molecule's reactivity in electrophilic or nucleophilic substitution reactions, as well as its ability to form hydrogen bonds, engage in π-π stacking, and participate in cation-π interactions. rsc.org

Table 1: Predicted Influence of Substituents on the Properties of this compound Derivatives

Substituent (R) PositionSubstituent TypePredicted Effect on Electron DensityPotential Impact on Molecular Interactions
C1, C2, C3, C4Alkyl groupsIncrease (weak)Enhanced hydrophobic interactions
C6, C8, C9Electron-Donating (e.g., -NH2, -OH)IncreaseIncreased hydrogen bonding potential
C6, C8, C9Electron-Withdrawing (e.g., -NO2, -CN)DecreaseAltered electrostatic potential, potential for specific polar interactions

This table is predictive and based on general chemical principles, not on experimental data for this compound.

Stereochemical Contributions to Molecular Recognition

Stereochemistry plays a pivotal role in molecular recognition, as biological systems are often highly sensitive to the three-dimensional arrangement of atoms in a molecule. The 1,2,3,4-tetrahydrophenazine (B181566) core of the molecule is not planar, and the saturated cyclohexane (B81311) ring can adopt different conformations (e.g., chair, boat). Substituents on this ring can exist in axial or equatorial positions, leading to different stereoisomers.

The specific spatial arrangement of functional groups is critical for a molecule to fit into a binding site on a biological target, such as an enzyme or receptor. Chiral centers within the molecule or its substituents can lead to enantiomers or diastereomers, which may exhibit significantly different biological activities. For instance, studies on other classes of compounds have shown that one enantiomer may bind with high affinity to a target, while the other is inactive or may even have off-target effects. The stereo-electronic effect of substituents, which relates to the interplay of their spatial position and electronic properties, can also influence molecular packing in the solid state and interactions in a biological milieu. rsc.org

Pharmacophore Modeling for Molecular Target Engagement (Non-Clinical Focus)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. patsnap.comnih.gov A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the phenazine (B1670421) ring.

Hydrogen Bond Donors (HBD): Depending on the substituents.

Aromatic Rings (AR): The benzene (B151609) ring of the phenazine core.

Hydrophobic Features (HY): The saturated cyclohexane ring and any alkyl substituents.

Halogen Atom: The chlorine at the 7-position, which can participate in halogen bonding.

There are two main approaches to pharmacophore modeling: ligand-based and structure-based. patsnap.com In the absence of a known 3D structure of a biological target, a ligand-based model can be developed by analyzing a set of known active molecules to identify common chemical features. If the structure of the target is known, a structure-based model can be generated by identifying the key interaction points within the binding site. science.govbiointerfaceresearch.com These models can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar activity or to guide the design of more potent derivatives.

Comparative Analysis of Chlorinated vs. Non-Chlorinated Tetrahydrophenazines

The presence of the chlorine atom at the 7-position distinguishes this compound from its non-chlorinated counterpart. This substitution has several important consequences for the molecule's properties.

Electronic Effects: Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. This can alter the reactivity of the ring system and the acidity or basicity of nearby functional groups.

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which is often quantified by the partition coefficient (log P). Increased lipophilicity can affect a molecule's solubility in different solvents and its ability to permeate biological membranes.

Steric Effects: The chlorine atom has a larger van der Waals radius than a hydrogen atom, which can influence the shape of the molecule and how it fits into a binding site.

Metabolic Stability: The carbon-chlorine bond is generally strong and can be resistant to metabolic degradation, potentially increasing the half-life of the compound in biological systems.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to binding affinity with a target.

Table 2: Predicted Physicochemical Differences between this compound and 1,2,3,4-tetrahydrophenazine

Property1,2,3,4-tetrahydrophenazine (Predicted)This compound (Predicted)
Molecular WeightLowerHigher
Lipophilicity (log P)LowerHigher
PolarityHigherLower
Electron Density of Aromatic RingHigherLower

This table is predictive and based on general chemical principles, not on experimental data.

Computational Approaches to SAR, e.g., QSAR for Physicochemical or Molecular Interaction Parameters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their physicochemical properties or biological activities. nih.govmlsu.ac.in For this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with an observed property.

Molecular descriptors used in QSAR can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, electrotopological state indices.

3D Descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors.

Quantum chemical descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and dipole moment, can provide insights into the electronic properties and reactivity of the molecules. nih.govsemanticscholar.org For example, machine learning models have been developed to predict the redox potentials of phenazine derivatives using such descriptors. chemrxiv.org

A typical QSAR model for this compound derivatives might take the form of a multiple linear regression (MLR) equation:

Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

where 'c' represents the coefficients determined from the regression analysis. Such models, once validated, can be used to predict the properties of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery and development process.

Applications of 7 Chloro 1,2,3,4 Tetrahydrophenazine in Non Biological Contexts

Applications in Materials Science and Organic Electronics

Development of Organic Semiconductors

There is no available research data on the synthesis or characterization of organic semiconductors based on 7-Chloro-1,2,3,4-tetrahydrophenazine.

Integration into Optoelectronic Devices

No studies have been found that detail the integration or performance of this compound in optoelectronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Polymerization and Polymer Modification

Information regarding the use of this compound as a monomer for polymerization or for the modification of existing polymers is not available in the scientific literature.

Catalytic Applications in Organic Transformations

There are no documented instances of this compound being employed as a catalyst or a ligand in catalytic organic transformations.

Sensor Development and Chemo/Biosensor Design

Research on the application of this compound in the development of chemical sensors or biosensors has not been reported.

Coordination Chemistry and Metal Complex Formation

There is a lack of studies on the coordination chemistry of this compound and the formation and characterization of its metal complexes.

This compound: Uncharted Territory in Non-Biological Analytical Applications

Despite a thorough review of scientific literature, the application of the chemical compound this compound as an analytical reagent or probe in non-biological contexts remains undocumented. Extensive searches have yielded no specific research findings, data, or established methodologies for its use in this capacity.

The exploration of chemical compounds for roles as analytical reagents and probes is a significant area of chemical science. Such compounds are instrumental in the detection, identification, and quantification of other substances. Their utility is often based on specific chemical or physical properties, such as colorimetric changes, fluorescence, or electrochemical activity in the presence of a target analyte.

While the broader class of phenazine (B1670421) compounds and their derivatives have been investigated for various chemical and biological activities, the specific utility of this compound in non-biological analytical chemistry is not described in the available scientific literature. Research in this area has focused on other chlorinated heterocyclic compounds, but not on this particular molecule.

Consequently, there is no available information on the principles of its application, the types of analyses it could be employed in, or its performance metrics such as detection limits, sensitivity, and selectivity as a non-biological analytical reagent or probe.

Further research would be necessary to determine if this compound possesses properties that would make it suitable for any analytical applications in non-biological systems. Until such studies are conducted and published, its role in this field remains purely speculative.

Future Research Directions and Emerging Challenges in 7 Chloro 1,2,3,4 Tetrahydrophenazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for phenazine (B1670421) derivatives often involve harsh reaction conditions, toxic organic solvents, and hazardous reagents, which can limit their broader application and pose environmental concerns. researchgate.netacs.org A primary future direction is the development of green and sustainable synthetic protocols for 7-Chloro-1,2,3,4-tetrahydrophenazine. Green chemistry principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. mdpi.comnih.gov

Future research should focus on adapting modern sustainable methods to the synthesis of the tetrahydrophenazine core. These include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.net

Solvent-Free and Catalyst-Free Reactions: Performing reactions under neat conditions or via mechanosynthesis (ball-milling) minimizes the use of volatile organic solvents, reducing waste and environmental impact. researchgate.netmdpi.com

Green Solvents: The exploration of benign solvents, such as water, is a key aspect of green chemistry. mdpi.com Developing aqueous-based synthetic steps for this compound would represent a significant advancement in sustainability. mdpi.com

Biocatalysis and Microbial Fermentation: As an alternative to chemical synthesis, the biosynthesis of phenazines using microbial fermentation is an environmentally friendly approach that operates under mild conditions and can be scaled effectively. acs.org Investigating enzymatic pathways for the synthesis and functionalization of the phenazine core could lead to highly selective and sustainable production methods.

Table 1: Comparison of Synthetic Approaches for Heterocyclic Compounds

Feature Traditional Synthesis Sustainable (Green) Synthesis
Solvents Often uses volatile, toxic organic solvents (e.g., Toluene, Dichloromethane). researchgate.net Emphasizes solvent-free conditions, or use of green solvents like water. mdpi.com
Energy Relies on conventional heating, often for extended periods. Utilizes alternative energy sources like microwaves or ultrasound for efficiency. researchgate.net
Catalysts May use stoichiometric, hazardous, or heavy metal catalysts. Focuses on reusable, non-toxic catalysts, biocatalysis, or catalyst-free methods. researchgate.net
Waste Can generate significant amounts of hazardous by-products and waste. acs.org Aims for high atom economy and minimal waste generation. nih.gov
Efficiency Often involves multi-step processes with purification at each stage. Prefers one-pot, multi-component reactions to improve efficiency. nih.gov

Integration of Advanced Spectroscopic Techniques for Real-Time Analysis

The optimization of synthetic protocols for this compound requires a deep understanding of reaction dynamics. Process Analytical Technology (PAT), which involves real-time monitoring of chemical reactions, is crucial for improving process control and product quality. nih.gov Future work should integrate advanced spectroscopic techniques for the in-line analysis of its synthesis.

Potential techniques for integration include:

NMR Spectroscopy: Real-time NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, offering unique insights into reaction mechanisms and kinetics. nih.gov

Infrared (IR) and Raman Spectroscopy: Both Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy can monitor the concentration of functional groups, allowing for the tracking of reaction progress without sample extraction. mdpi.com Raman spectroscopy is particularly powerful for monitoring reactions in aqueous media.

Mass Spectrometry (MS): Ambient ionization techniques like Direct Analysis in Real Time (DART) mass spectrometry can enable rapid, real-time analysis of reaction products and intermediates with minimal sample preparation. rsc.org

Table 2: Applicability of Spectroscopic Techniques for Real-Time Reaction Monitoring

Technique Principle Potential Application for this compound Synthesis Advantages & Limitations

| NMR | Nuclear magnetic resonance | Tracking formation of specific isomers and intermediates; kinetic studies. nih.gov | Adv: Highly specific structural data. Lim: Lower sensitivity, requires specialized probes. | | IR (NIR/MIR) | Molecular vibrations | Monitoring consumption of starting materials and formation of the heterocyclic core. mdpi.com | Adv: Non-invasive, widely applicable. Lim: Complex spectra, may require chemometrics. mdpi.com | | Raman | Inelastic scattering of light | In-situ monitoring in various solvents, including water. | Adv: Excellent for aqueous systems, sharp spectral features. Lim: Potential for fluorescence interference. | | DART-MS | Ambient ionization mass analysis | Rapid identification of product formation and potential by-products. rsc.org | Adv: Very fast, high sensitivity, minimal sample prep. rsc.orgLim: Provides less structural detail than NMR. |

Hybrid Computational-Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. For this compound, hybrid approaches can guide synthetic efforts and predict molecular properties, saving significant time and resources. nih.gov

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including redox potentials, solvation energies, and spectroscopic signatures (NMR, IR), which can then be validated experimentally. researchgate.netrsc.orgnih.gov This is crucial for applications in energy storage and for rationalizing structural characterization. rsc.orgnih.gov

Machine Learning (ML) Models: By training ML models on datasets generated from DFT calculations, it is possible to rapidly screen virtual libraries of this compound derivatives. nih.govacs.org This approach can identify candidates with optimized electronic or biological properties before committing to their synthesis. nih.gov

Structure-Property Relationship Studies: A systematic computational investigation of how different functional groups at various positions on the tetrahydrophenazine scaffold affect its properties can provide deep insights. rsc.org This knowledge is essential for the rational design of new molecules for specific applications. rsc.org

Exploration of Novel Molecular Targets and Mechanistic Insights

Phenazine derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. nih.govresearchgate.netnih.gov The specific biological role of this compound, however, remains largely unexplored. A significant future research effort must be directed toward identifying its molecular targets and elucidating its mechanisms of action.

Key research questions to address include:

Target Identification: Screening this compound against panels of kinases, proteases, receptors, and other biologically relevant targets could uncover novel therapeutic opportunities.

Mechanism of Action: Many phenazines exert their biological effects by generating reactive oxygen species (ROS) or by intercalating with DNA and inhibiting enzymes like topoisomerase. nih.govnih.gov Investigating whether this compound follows these known mechanisms or possesses a novel mode of action is critical. nih.gov

Structure-Activity Relationship (SAR): Synthesizing a focused library of derivatives and evaluating their biological activity will be essential to understand the SAR and optimize the compound for potency and selectivity. nih.gov

Expansion into Emerging Materials Science Applications

The conjugated π-system of the phenazine core endows these molecules with interesting electronic and photophysical properties, making them attractive candidates for materials science applications. africaresearchconnects.com Research into this compound should extend beyond biological applications to explore its potential in advanced materials.

Promising areas for investigation include:

Organic Electronics: Phenazine derivatives have been investigated as materials for organic light-emitting diodes (OLEDs) and as organic semiconductors. acs.orgacs.org The specific electronic properties of this compound could be harnessed for these applications, potentially by incorporating it into larger conjugated polymers.

Redox Flow Batteries (RFBs): The redox-active nature of the phenazine core makes it a promising candidate for organic electrolytes in RFBs for large-scale energy storage. researchgate.netrsc.org The chloro substituent will modulate the redox potential, and research is needed to evaluate its performance, stability, and solubility in this context. rsc.org

Sensors and Biosensors: The ability of phenazines to participate in electrochemical processes makes them suitable for use in sensors. africaresearchconnects.com Future work could explore the development of electrochemical sensors based on this compound for detecting specific analytes.

Challenges in Selective Functionalization and Derivatization

A major hurdle in exploring the full potential of this compound is the challenge of its selective functionalization. The molecule possesses multiple C-H bonds on both the aromatic and saturated rings, each with different reactivity. Developing methods to modify the molecule at specific positions is crucial for creating diverse analogues for SAR studies and materials development. nih.govnih.gov

The key challenges and future research goals are:

Regioselectivity: Directing functionalization to a single, desired position on either the aromatic or the saturated ring is a significant synthetic challenge. nih.gov The presence of two nitrogen atoms in the heterocyclic ring can complicate reactivity compared to simpler systems. nih.govnih.gov

Direct C-H Functionalization: Moving beyond classical synthetic methods, the development of transition-metal-catalyzed or photoredox-catalyzed direct C-H functionalization methods for the tetrahydrophenazine core would be a powerful tool. nih.govbeilstein-journals.org Such methods are more atom-economical and can provide access to novel chemical space.

Stereoselective Synthesis: For derivatives functionalized on the saturated ring, controlling the stereochemistry is essential, particularly for biological applications. Developing asymmetric methods for the derivatization of this compound remains an important and unmet goal. nih.gov

Q & A

Q. What are the key synthetic pathways for 7-Chloro-1,2,3,4-tetrahydrophenazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tetrahydrophenazine derivatives often involves acetylation or oxidation of precursor compounds. For example, the reaction of 1,2,3,4-tetrahydrophenazine di-N-oxide with acetic anhydride under reflux yields phenazine and diacetates (e.g., 1,4-diacetoxy derivatives), as demonstrated by Greene et al. . Key parameters include temperature control (room temperature vs. reflux) and stoichiometric ratios of reagents. Optimization requires monitoring via thin-layer chromatography (TLC) and iterative recrystallization to isolate pure products. Elemental analysis and spectroscopic validation (e.g., NMR, IR) are critical for confirming structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Proton NMR reveals aromatic and aliphatic hydrogen environments. For instance, multiplets at δ 2.3–3.7 ppm correspond to aliphatic protons, while aromatic protons appear at δ 6.96–7.8 ppm .
  • IR Spectroscopy : Peaks at 1700–1740 cm⁻¹ indicate acetate carbonyl stretches, while aromatic C–H bending is observed at 765–910 cm⁻¹ .
  • UV-Vis Spectroscopy : λmax values (e.g., 244.5–344 nm) confirm π→π* transitions in conjugated systems .
    Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

  • Thermal Stress : Store samples at 40–60°C for 1–4 weeks and monitor decomposition via HPLC or mass spectrometry.
  • Photolytic Stress : Expose to UV light (e.g., 320–400 nm) and track degradation products.
  • Hydrolytic Stress : Test in acidic/basic buffers (pH 1–12) at 25°C.
    Structural integrity post-stress is confirmed via comparative NMR and IR spectroscopy .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from:

  • Conformational Isomerism : Use variable-temperature NMR to detect dynamic equilibria.
  • Crystallographic Disorder : Single-crystal X-ray diffraction (e.g., Cmcm space group, a = 11.778 Å, b = 13.1938 Å) resolves geometric ambiguities, as shown in Acta Crystallographica studies .
  • Solvent Effects : Compare spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents. Computational modeling (DFT) can predict optimal geometries and vibrational frequencies .

Q. What experimental design principles are critical for evaluating the pharmacological activity of this compound?

Methodological Answer: Adopt a factorial design to assess dose-response relationships and synergistic effects:

  • Control Groups : Include vehicle-only and reference compounds (e.g., known enzyme inhibitors).
  • Randomization : Assign treatments randomly to minimize bias.
  • Replication : Use n ≥ 3 biological replicates per condition.
    For in vitro assays (e.g., enzyme inhibition), validate results with orthogonal methods (e.g., fluorescence quenching vs. calorimetry) .

Q. How can computational methods complement experimental studies of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics using software like GROMACS.
  • Docking Studies : Predict binding affinities with AutoDock Vina, referencing crystallographic data (e.g., PDB ID from ).
  • QSAR Modeling : Corrogate electronic properties (HOMO/LUMO energies) with biological activity using multivariate regression .

Q. What strategies are effective for resolving crystallographic disorder in this compound derivatives?

Methodological Answer:

  • Occupancy Refinement : Use SHELXTL or Olex2 to model disordered atoms with partial occupancy (e.g., 0.5 for CH₂ groups in Cmcm symmetry) .
  • Twinned Crystals : Apply TwinRotMat or PLATON to deconvolute overlapping reflections.
  • High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve electron density maps .

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